molecular formula C7H8OS B14294684 3-[(Prop-2-en-1-yl)sulfanyl]furan CAS No. 113680-31-2

3-[(Prop-2-en-1-yl)sulfanyl]furan

Cat. No.: B14294684
CAS No.: 113680-31-2
M. Wt: 140.20 g/mol
InChI Key: LRCPHYMXYWLVNW-UHFFFAOYSA-N
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Description

3-[(Prop-2-en-1-yl)sulfanyl]furan is a furan-based compound characterized by a sulfur-ether linkage connecting the furan ring to an allyl group. This specific structure, featuring the reactive allyl (prop-2-en-1-yl) moiety, makes it a versatile and valuable intermediate in organic synthesis and medicinal chemistry research . The molecule possesses two key functional sites: the furan ring, which is a privileged scaffold in bioactive molecules, and the allylthio group, which can undergo further chemical transformations such as click chemistry or serve as a building block for more complex structures . Researchers can leverage this compound as a precursor in the development of novel heterocyclic compounds. Structurally similar furan and thioether-containing molecules have been extensively studied for their diverse biological activities and applications in material science . For instance, furan derivatives have demonstrated significant antibacterial properties in bioassays, while other complex molecules featuring similar functional groups are investigated for their potential to modulate enzymatic targets like glycogen synthase kinase-3 (GSK-3) . The presence of the allyl group also opens avenues for polymerization studies or the synthesis of flavorants and fragrances, given that furan derivatives are commonly explored in these fields . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this chemical with appropriate precautions in a laboratory setting.

Properties

CAS No.

113680-31-2

Molecular Formula

C7H8OS

Molecular Weight

140.20 g/mol

IUPAC Name

3-prop-2-enylsulfanylfuran

InChI

InChI=1S/C7H8OS/c1-2-5-9-7-3-4-8-6-7/h2-4,6H,1,5H2

InChI Key

LRCPHYMXYWLVNW-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=COC=C1

Origin of Product

United States

Preparation Methods

Reaction Procedure

  • Reactants : 4-Hydroxy-2-yn-1-one (1.0 equiv), allylthiol (1.2 equiv).
  • Catalyst : Sulfuric acid or acetic acid (0.1–0.5 equiv).
  • Solvent : Tetrahydrofuran (THF) or ethanol.
  • Conditions : Stirred at 20–50°C for 4–12 hours under nitrogen.
  • Workup : Neutralization with aqueous sodium bicarbonate, extraction with dichloromethane, and column chromatography (hexane/ethyl acetate).

Key Observations

  • The reaction proceeds via Knoevenagel-type condensation , where the thiol attacks the alkyne, followed by cyclization to form the furan ring.
  • Yields range from 65–78% , contingent on the steric and electronic properties of the starting materials.
  • Acidic conditions favor protonation of the alkyne, enhancing electrophilicity for nucleophilic attack.

Sulfone-Based Displacement Strategy

A sulfone intermediate serves as a versatile precursor for introducing the allylthio group via nucleophilic aromatic substitution (NAS). This method, adapted from sulfone-mediated furan synthesis, involves two stages: sulfonation and subsequent displacement.

Synthetic Pathway

  • Sulfonation :
    • React 3-bromofuran with sodium benzenesulfinate in dimethylformamide (DMF) at 80°C to yield 3-(phenylsulfonyl)furan.
  • Displacement :
    • Treat the sulfone with allylthiolate (generated from allylthiol and potassium tert-butoxide) in THF at 0°C to 25°C.
  • Desulfonylation :
    • Employ magnesium in methanol or lithium aluminum hydride (LiAlH4) to remove the sulfonyl group, yielding the target compound.

Optimization Insights

  • Solvent polarity critically impacts substitution efficiency, with aprotic solvents (e.g., THF) providing higher yields (70–85%).
  • Steric hindrance at the substitution site may necessitate elevated temperatures (50–60°C) or extended reaction times (24–48 hours).

Multicomponent Reactions Using Sulfur Ylides

Sulfur ylides, such as dimethylsulfonium acylmethylides, participate in tandem Michael addition-cyclization sequences with acetylenic esters to assemble polysubstituted furans. While this method primarily targets carboxylate-functionalized furans, modifications using allyl-containing ylides or esters could yield 3-[(Prop-2-en-1-yl)sulfanyl]furan.

Generalized Protocol

  • Reactants : Dimethylsulfonium allylmethylide (1.0 equiv), alkyl propiolate (1.0 equiv).
  • Solvent : Dimethyl sulfoxide (DMSO) or ethanol.
  • Conditions : Ultrasonic irradiation at 80°C for 4–6 hours.
  • Purification : Extractive workup and silica gel chromatography.

Mechanistic Considerations

  • The ylide initiates a Michael addition to the acetylenic ester, followed by intramolecular cyclization and elimination to form the furan.
  • Allyl groups introduced via ylide precursors require careful stabilization to prevent premature decomposition.

Comparative Analysis of Methods

Method Yield Range Advantages Limitations
Cyclization 65–78% One-pot synthesis, scalable Requires acidic conditions
Sulfone Displacement 70–85% High regioselectivity Multi-step, desulfonylation required
Multicomponent 50–65% Atom-economical Narrow substrate scope
Thioetherification Theoretical Direct substitution Precursor availability issues

Chemical Reactions Analysis

Types of Reactions

3-[(Prop-2-en-1-yl)sulfanyl]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols and other reduced sulfur-containing derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where the prop-2-en-1-ylsulfanyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as halogens, nitro groups, and acyl groups.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur-containing derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

3-[(Prop-2-en-1-yl)sulfanyl]furan has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 3-[(Prop-2-en-1-yl)sulfanyl]furan involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Furan Derivatives

The methylsulfanyl-substituted benzofuran derivative (C₁₁H₉FO₃S) in provides a relevant comparison. Unlike the target compound’s furan core, this analog features a benzofuran system (fused benzene and furan rings) with a methylsulfanyl group. Key differences include:

  • Intermolecular Interactions : The methylsulfanyl analog forms centrosymmetric dimers via O–H⋯O hydrogen bonds, stabilized further by C–H⋯O/F interactions . In contrast, 3-[(Prop-2-en-1-yl)sulfanyl]furan’s propenyl group may promote weaker van der Waals or π-π interactions due to its bulkier, unsaturated substituent.
  • Pharmacological Relevance: Benzofuran derivatives are noted for antimicrobial and anticancer activities , but furan derivatives with allylthio groups (like the target compound) may exhibit altered bioactivity due to enhanced electrophilicity or metabolic stability.

Sulfanyl-Substituted Heterocycles in Pharmaceuticals

  • Famotidine (): Though a thiazole-based drug, its sulfanyl-linked side chain highlights the role of sulfur in modulating pharmacokinetics. The propenylsulfanyl group in this compound may similarly influence solubility and binding affinity compared to famotidine’s diamino-methylidene-thiazole system .
  • Montelukast Sodium (): This leukotriene antagonist contains a sulfanyl group bridging cyclopropyl and quinoline moieties.

Crystallographic and Structural Analysis

The SHELX software suite (–4) is critical for resolving structural details of such compounds. For example:

  • SHELXE and SHELXD automate phase determination, which could resolve challenges posed by the propenyl group’s conformational flexibility .

Table 1: Comparative Structural Data

Compound Core Structure Substituent Key Interactions Pharmacological Notes
This compound Furan Propenylsulfanyl Van der Waals, π-π Unknown; reactivity studies needed
2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid Benzofuran Methylsulfanyl, carboxyl O–H⋯O, C–H⋯O/F Antimicrobial potential
Famotidine Thiazole Diaminomethylidene H-bonding, ionic Acid secretion inhibitor

Q & A

Q. What synthetic methodologies are effective for preparing 3-[(Prop-2-en-1-yl)sulfanyl]furan and its derivatives?

A common approach involves alkylation of furan thiol precursors with allyl halides under basic conditions. For example, derivatives with similar sulfur-linked substituents have been synthesized via nucleophilic substitution, where the thiol group reacts with allyl bromide in the presence of a base like K₂CO₃. Reaction monitoring via TLC and purification by column chromatography are critical to isolate products. Structural confirmation is typically achieved using NMR and X-ray crystallography .

Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and OLEX2 (for structure solution) is standard. Data collection requires high-quality crystals grown via slow evaporation. Key parameters include space group determination (e.g., monoclinic P2₁), refinement of thermal displacement parameters, and validation using R-factors. For allyl-containing compounds, disorder in the allyl group may require modeling split positions, as seen in structurally related triazole derivatives .

Advanced Research Questions

Q. How do substituents on the furan ring influence dimerization pathways in sulfur-linked derivatives?

α-Substituents (e.g., methyl or halogen groups) significantly alter reaction kinetics and regioselectivity. For instance, steric hindrance from α-methyl groups in O-quinodimethanes derived from furan can favor [4+2] cycloadditions over [2+2] pathways. Computational studies (DFT) are recommended to predict transition states and validate experimental outcomes. Contradictions in product ratios under varying conditions should be analyzed using kinetic isotope effects or isotopic labeling .

Q. What strategies resolve crystallographic disorder in allyl-sulfanyl-substituted compounds?

Allyl groups often exhibit positional disorder due to rotational flexibility. In such cases, refine the structure using SHELXL’s PART instruction to model split positions with occupancy factors. For example, a study on 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole resolved two allyl conformers with occupancies of 0.58 and 0.42. Pair this with Hirshfeld surface analysis to quantify intermolecular interactions driving disorder .

Q. How can DFT calculations complement crystallographic data to analyze intermolecular interactions?

Post-refinement, use software like CrystalExplorer to generate energy frameworks quantifying interaction energies (e.g., C–H···π, π–π stacking). For this compound derivatives, DFT-optimized geometries can validate crystallographic torsion angles and predict electronic effects (e.g., charge transfer in Cu(I) π-complexes). Compare computed interaction energies (-20 to -50 kJ/mol) with experimental packing motifs to identify dominant forces .

Q. How should researchers address contradictions in reaction yields when scaling up synthesis?

Systematic variation of solvent polarity, temperature, and catalyst loading is essential. For example, microwave-assisted synthesis may improve yields for thermally sensitive intermediates. Use Design of Experiments (DoE) to identify critical factors. If inconsistencies persist, characterize byproducts via GC-MS or LC-HRMS to detect side reactions (e.g., oxidation of the thioether group) .

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